molecular formula C11H18O2 B14437980 4-Acetyl-4-propylcyclohexan-1-one CAS No. 76921-64-7

4-Acetyl-4-propylcyclohexan-1-one

Cat. No.: B14437980
CAS No.: 76921-64-7
M. Wt: 182.26 g/mol
InChI Key: JPCWHJLFXWFUSL-UHFFFAOYSA-N
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Description

4-Acetyl-4-propylcyclohexan-1-one is a substituted cyclohexanone derivative featuring both acetyl (-COCH₃) and propyl (-C₃H₇) groups at the 4-position of the cyclohexane ring. Its molecular formula is C₁₁H₁₈O₂, with a calculated molecular weight of 182.26 g/mol.

Properties

CAS No.

76921-64-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

4-acetyl-4-propylcyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-3-6-11(9(2)12)7-4-10(13)5-8-11/h3-8H2,1-2H3

InChI Key

JPCWHJLFXWFUSL-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC(=O)CC1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-4-propylcyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

  • Cyclohexane is treated with acetyl chloride and aluminum chloride.
  • The reaction mixture is stirred at a low temperature to prevent side reactions.
  • The product is then purified through distillation or recrystallization.

Another method involves the oxidation of 4-propylcyclohexanol to form the ketone. This can be done using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of heterogeneous catalysts and automated reactors can optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-4-propylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-4-propylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-4-propylcyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and pain perception .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Cyclohexanone Derivatives

The following compounds share structural similarities with 4-acetyl-4-propylcyclohexan-1-one:

  • 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one : Contains a methyl group and a pyrrolidinyl substituent at the 4-position.
  • 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) : A bicyclic compound with propyl and vinyl groups.
  • trans-4’-Pentylbi(cyclohexan)-4-one: A bicyclohexanone derivative with a pentyl chain.
  • 4-Isopropylcyclohex-2-en-1-one: Features an isopropyl group and an unsaturated cyclohexenone ring.
  • 4-Methylcyclohexan-1-one : A simpler analogue with a single methyl substituent.

Physicochemical Properties

The acetyl and propyl groups in this compound increase its molecular weight and hydrophobicity compared to simpler derivatives. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
This compound Not available C₁₁H₁₈O₂ 182.26 Acetyl, Propyl
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one 2095410-37-8 C₁₁H₁₉NO 181.27 Methyl, Pyrrolidinyl
4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) Not available C₁₇H₂₈ 232.41 Propyl, Vinyl (bicyclic)
trans-4'-Pentylbi(cyclohexan)-4-one 84868-02-0 C₁₇H₃₀O 250.40 Pentyl (bicyclic)
4-Isopropylcyclohex-2-en-1-one 2158-61-4 C₉H₁₄O 138.21 Isopropyl (unsaturated ring)
4-Methylcyclohexan-1-one 589-92-4 C₇H₁₂O 112.17 Methyl

Research and Application Contexts

  • This compound : Likely used in organic synthesis due to its reactive ketone and acetyl groups.
  • 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one : Employed in pharmaceutical research for heterocyclic compound synthesis .
  • Bicyclic derivatives (e.g., 4-propyl-4’-vinyl) : Utilized in materials science for polymer or ligand development .

Key Research Findings

  • Simpler analogues like 4-methylcyclohexan-1-one are foundational in fragrance and solvent industries, highlighting the versatility of substituted cyclohexanones .

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